molecular formula C15H13NO2 B13814469 1-Benzoyl-2-indolinol CAS No. 22397-24-6

1-Benzoyl-2-indolinol

Cat. No.: B13814469
CAS No.: 22397-24-6
M. Wt: 239.27 g/mol
InChI Key: KDAUSFJNCBMMDE-UHFFFAOYSA-N
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Description

1-Benzoyl-2-indolinol is a heterocyclic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with a benzoyl group at the 1-position and a hydroxyl group at the 2-position. For instance, 2-Benzoylindole (C₁₅H₁₁NO), a closely related compound with a benzoyl group at the indole C2 position, has been characterized with a molecular weight of 221.26 g/mol and diverse synthetic applications . The hydroxyl group in this compound may enhance hydrogen-bonding interactions, influencing solubility and biological activity compared to non-hydroxylated analogues.

Properties

CAS No.

22397-24-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

(2-hydroxy-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H13NO2/c17-14-10-12-8-4-5-9-13(12)16(14)15(18)11-6-2-1-3-7-11/h1-9,14,17H,10H2

InChI Key

KDAUSFJNCBMMDE-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Method Description

A Chinese patent (CN105777609A) details a preparation method for 7-benzoyl-1,3-indoline-2-ketone, a compound structurally related to 1-Benzoyl-2-indolinol, which can be adapted for this compound synthesis. The process involves:

  • Adding 2-amino-3-benzoylphenylacetamide to a reactor.
  • Dissolving it in an organic solvent until fully dissolved.
  • Adding a catalyst to the mixture.
  • Controlling the temperature to allow the cyclization reaction.
  • After completion, concentrating the reaction mixture under reduced pressure to isolate the product.

This method is characterized by stable process conditions, simple operation, high yield, and high purity. It avoids harsh reaction conditions, requiring only conventional temperature and pressure settings. The reagents are non-toxic and environmentally friendly, making the process economical and scalable.

Reaction Conditions and Parameters

Parameter Details
Starting material 2-amino-3-benzoylphenylacetamide
Solvent Organic solvent (unspecified, but typically inert solvents such as ethanol or similar)
Catalyst Not specified explicitly; likely acid or base catalyst facilitating cyclization
Temperature Controlled within conventional range (ambient to moderate heating)
Pressure Atmospheric or reduced pressure for concentration step
Reaction time Not specified, typically hours depending on scale
Yield High (exact % not specified)
Purity High (confirmed by chromatographic data)

Analytical Data

Chromatographic analysis indicated the product purity as follows:

Peak No. Retention Time (min) Area Purity (%)
2 7.175 32,798,175 99.97

Other minor peaks represent impurities at less than 0.01%, confirming high purity of the main product.

Preparation via Reaction of 2-Benzoyl Acylanilides with Ionic Cyanides

Method Description

A United States patent (US3576001A) describes a method to prepare 2-amino-3-aryl-3H-indol-3-ols, structurally similar to this compound, by reacting 2-benzoyl acylanilides with ionic cyanides in presence of a proton donor such as water. The process involves:

  • Mixing 2-benzoyl acylanilide with an ionic cyanide (e.g., potassium cyanide) in an organic solvent miscible with water (e.g., ethanol).
  • Allowing the reaction to proceed at 0–50 °C for 15 minutes to 72 hours.
  • Concentrating the reaction mixture to dryness.
  • Dissolving the residue in water and acidifying to precipitate a mixture of 3-aryl-2-imino-3-indolinols.
  • Separating the solid by filtration.
  • Neutralizing the filtrate to precipitate 2-amino-3-aryl-3H-indol-3-ols.
  • Purifying the precipitate by recrystallization.

Reaction Scheme and Mechanism

The reaction likely proceeds via formation of an intermediate imino-indolinol which can be hydrolyzed or converted into the amino-indolinol form. The ionic cyanide acts both as a nucleophile and base to facilitate cyclization and functional group transformation.

Reaction Conditions and Parameters

Parameter Details
Starting material 2-benzoyl acylanilide
Ionic cyanide Potassium cyanide preferred; alternatives include sodium, lithium, calcium, cuprous cyanide
Proton donor Water
Solvent Ethanol (preferred), dioxane, dimethoxyethane
Temperature 0 to 50 °C
Reaction time 15 minutes to 72 hours
Product isolation Acid precipitation followed by neutralization and recrystallization
Purification Recrystallization from alcohol-water mixtures

Advantages and Notes

  • The method allows selective preparation of 2-amino-3-aryl-3H-indol-3-ols.
  • Reaction conditions are mild and allow for good control of product distribution.
  • The process is versatile for various aryl substitutions.
  • The method provides an efficient route to benzoyl-substituted indolinol derivatives, including this compound analogs.

Comparative Summary of Preparation Methods

Aspect Cyclization of 2-Amino-3-benzoylphenylacetamide Reaction of 2-Benzoyl Acylanilides with Ionic Cyanides
Starting materials 2-amino-3-benzoylphenylacetamide 2-benzoyl acylanilide
Key reagents Organic solvent, catalyst Ionic cyanide, proton donor (water), organic solvent
Reaction conditions Controlled temperature, conventional pressure Mild temperature (0–50 °C), organic solvent + water
Reaction time Not explicitly specified 15 min to 72 hours
Product isolation Concentration under reduced pressure Acid precipitation, filtration, neutralization
Yield and purity High yield, high purity Good yield, selective product formation
Environmental impact Non-toxic reagents, low pollution Mild conditions, common reagents
Scalability Suitable for industrial scale Suitable for laboratory and industrial scale

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-2-indolinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindolinone derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted indolinol derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

1-Benzoyl-2-indolinol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-indolinol involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1-Benzoyl-2-indolinol and related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₁₅H₁₃NO₂ Benzoyl (C1), hydroxyl (C2) Not directly reported
2-Benzoylindole C₁₅H₁₁NO Benzoyl (C2 of indole) Synthetic intermediate
Indolin-2-one C₈H₇NO Oxindole (lactam at C2) CNS drug precursor
Benzofuran-2-yl(indolin-1-yl)methanone C₁₈H₁₃NO₂ Benzofuran, indolinyl methanone Undisclosed pharmacological potential
1-Methyl-2-indolinone C₉H₉NO Methyl (N1), lactam (C2) Biochemical studies

Key Observations :

  • Positional Isomerism: 2-Benzoylindole differs in the placement of the benzoyl group (C2 vs. C1 in this compound), which may alter electronic distribution and steric effects.
  • Hybrid Structures: Compounds like Benzofuran-2-yl(indolin-1-yl)methanone demonstrate the versatility of indoline derivatives in drug discovery, though biological data remain sparse.

Q & A

Q. How can conflicting solubility data from different solvent systems be reconciled?

  • Methodological Answer: Use the Hansen solubility parameters (HSPs) to model solvent compatibility. Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar). Correlate results with logP values (calculated via ChemDraw) to identify optimal solvents for biological assays .

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